5-Hydroxy-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Hydroxy-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with dimethyl acetylene dicarboxylate (DMAD) in the presence of a solvent such as toluene and dichloromethane. The reaction is typically carried out at reflux temperature for about 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production generally involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazoles, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Hydroxy-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of enzyme catalysis and disruption of cellular processes that rely on these enzymes.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: This compound is structurally similar and shares some biological activities.
5-Hydroxy-1-(4-hydroxyphenyl)-3-decanone: Another related compound with similar chemical properties.
Uniqueness
5-Hydroxy-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxy groups enhance its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications.
Properties
Molecular Formula |
C10H8N2O4 |
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Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-3-oxo-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c13-7-3-1-6(2-4-7)12-9(14)8(5-11-12)10(15)16/h1-5,11,13H,(H,15,16) |
InChI Key |
FRCMBBGKUWHWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CN2)C(=O)O)O |
Origin of Product |
United States |
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